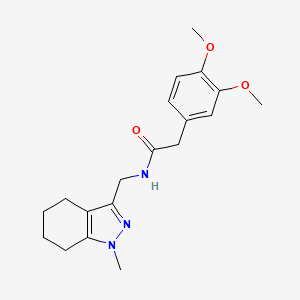
2-(3,4-dimethoxyphenyl)-N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3,4-dimethoxyphenyl)-N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)acetamide is a useful research compound. Its molecular formula is C19H25N3O3 and its molecular weight is 343.427. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-(3,4-dimethoxyphenyl)-N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)acetamide is a synthetic derivative that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure
The molecular structure of the compound can be described as follows:
- Chemical Formula : C18H24N2O3
- Key Functional Groups :
- Dimethoxyphenyl group
- Tetrahydroindazole moiety
- Acetamide linkage
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, particularly in the context of cancer treatment. The following sections detail specific findings regarding its anticancer properties.
In Vitro Studies
Several studies have investigated the cytotoxic effects of the compound on various cancer cell lines. Notably:
- IC50 Values : The compound demonstrated significant cytotoxicity with IC50 values indicating potent activity against specific cancer cell lines. For example:
- A549 (lung cancer) : IC50 = 20.2 nM
- PC3 (prostate cancer) : IC50 = 56.5 nM
- U87-MG (glioblastoma) : IC50 = 76.8 nM
These values suggest that the compound is more effective than traditional chemotherapeutics like doxorubicin in certain contexts .
The proposed mechanism of action involves:
- Induction of Apoptosis : The compound triggers apoptosis in cancer cells through mitochondrial dysfunction and caspase activation.
- Mitochondrial Membrane Potential : Studies have shown that treatment with the compound leads to a loss of mitochondrial membrane potential, a hallmark of early apoptosis .
- Glutathione Depletion : The compound also induces a decrease in intracellular glutathione levels, which may sensitize cancer cells to oxidative stress and enhance its cytotoxic effects .
Study 1: Evaluation of Cytotoxic Activity
A study conducted on HCT116 cells revealed that the compound caused significant cytotoxicity at concentrations starting from 5 µM. The results indicated a clear dose-response relationship with enhanced apoptosis markers observed at higher concentrations .
Study 2: Selectivity Index Assessment
The selectivity index (SI) was calculated to assess the compound's safety profile compared to normal cells (MCR5). The SI values for A549 and PC3 were found to be significantly high (up to 82-fold), indicating a favorable therapeutic window .
Data Table: Summary of Biological Activity
| Cell Line | IC50 (nM) | Mechanism of Action | Selectivity Index |
|---|---|---|---|
| A549 | 20.2 | Induction of apoptosis | 82 |
| PC3 | 56.5 | Mitochondrial dysfunction | High |
| U87-MG | 76.8 | Glutathione depletion | Moderate |
属性
IUPAC Name |
2-(3,4-dimethoxyphenyl)-N-[(1-methyl-4,5,6,7-tetrahydroindazol-3-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O3/c1-22-16-7-5-4-6-14(16)15(21-22)12-20-19(23)11-13-8-9-17(24-2)18(10-13)25-3/h8-10H,4-7,11-12H2,1-3H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJGLYNHTOPHVKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(CCCC2)C(=N1)CNC(=O)CC3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













